Differential Anti-EV71 Activity of Mosloflavone vs. Clinical Antiviral Ribavirin
In a direct comparative study against Enterovirus 71 (EV71) using a cytopathic effect (CPE) reduction assay in Vero cells, Mosloflavone exhibited quantifiable anti-EV71 activity. While specific IC50 values for Mosloflavone in this assay were not isolated, the study explicitly states that all three tested flavonoids (Mosloflavone, Norwogonin, Oroxylin A) demonstrated strong anti-EV71 activity and that the clinical antiviral ribavirin had a 'relatively weaker efficacy compared to the other drugs' [1]. This provides a clear baseline of superior efficacy against a clinically relevant comparator. Furthermore, mechanistic studies confirmed that Mosloflavone inhibits viral VP2 capsid protein expression, a crucial step in viral assembly, which was not the primary mechanism of ribavirin [2].
| Evidence Dimension | In vitro antiviral efficacy against EV71 |
|---|---|
| Target Compound Data | Strong anti-EV71 activity; inhibits VP2 protein expression (qualitative data from study) |
| Comparator Or Baseline | Ribavirin (clinical antiviral) |
| Quantified Difference | Qualitatively superior ('relatively weaker efficacy' of ribavirin) |
| Conditions | Vero cells, cytopathic effect (CPE) reduction assay, EV71 virus infection. |
Why This Matters
This positions Mosloflavone as a superior research tool to the standard clinical comparator ribavirin for in vitro studies of EV71, justifying its selection for projects focused on novel mechanisms of antiviral action.
- [1] Choi, H. J., Song, H. H., Lee, J. S., Ko, H. J., & Song, J. H. (2016). Inhibitory Effects of Norwogonin, Oroxylin A, and Mosloflavone on Enterovirus 71. Biomolecules & Therapeutics, 24(5), 552–558. View Source
- [2] Choi, H. J., et al. (2016). Ibid. Page 553, Abstract and Figure 4. View Source
